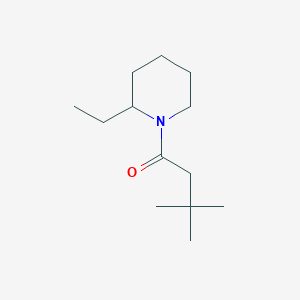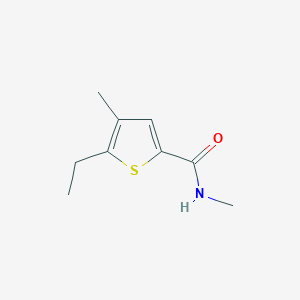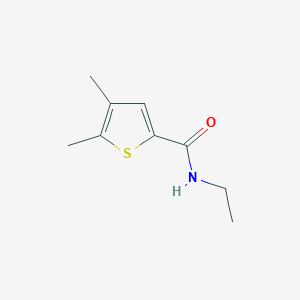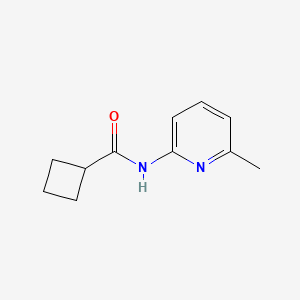
1-(2-Ethylpiperidin-1-yl)-3,3-dimethylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethylpiperidin-1-yl)-3,3-dimethylbutan-1-one, commonly known as EPH, is a synthetic compound that belongs to the class of cathinones. EPH is a psychoactive substance that has gained popularity in the research community due to its potential therapeutic applications.
Mécanisme D'action
EPH works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. EPH acts as a reuptake inhibitor, preventing the reuptake of these neurotransmitters and leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter levels leads to a stimulant effect on the central nervous system.
Biochemical and Physiological Effects:
EPH has been shown to have a stimulant effect on the central nervous system, leading to increased alertness, energy, and focus. EPH also increases heart rate, blood pressure, and body temperature. EPH has been shown to have a positive effect on mood and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using EPH in lab experiments include its simple synthesis method, its potential therapeutic applications, and its stimulant effect on the central nervous system. However, the limitations of using EPH in lab experiments include its potential for abuse and dependence, its side effects on the cardiovascular system, and its potential to interact with other medications.
Orientations Futures
Future research on EPH could focus on its potential as a treatment for ADHD, narcolepsy, depression, and anxiety. Additionally, research could focus on developing safer and more effective derivatives of EPH that have fewer side effects and lower potential for abuse and dependence. Further studies could also investigate the long-term effects of EPH use on the brain and the body.
In conclusion, EPH is a synthetic compound with potential therapeutic applications in various fields. Its stimulant effect on the central nervous system makes it a potential treatment for ADHD, narcolepsy, depression, and anxiety. However, its potential for abuse and dependence, as well as its side effects on the cardiovascular system, must be taken into consideration when using EPH in lab experiments. Future research on EPH could focus on developing safer and more effective derivatives and investigating its long-term effects.
Méthodes De Synthèse
EPH is synthesized from 2-ethylpiperidine and 3,3-dimethylbutanone. The reaction is carried out in the presence of a catalyst and a reducing agent. The final product is purified using column chromatography. The synthesis of EPH is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
EPH has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and psychiatry. EPH has been shown to have a stimulant effect on the central nervous system, which makes it a potential treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. EPH has also been studied for its potential as an antidepressant and anxiolytic agent.
Propriétés
IUPAC Name |
1-(2-ethylpiperidin-1-yl)-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-5-11-8-6-7-9-14(11)12(15)10-13(2,3)4/h11H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSAAWKXZHDGBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylpiperidin-1-yl)-3,3-dimethylbutan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-chlorophenyl)-3-[(2-phenoxyethyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B7500315.png)











